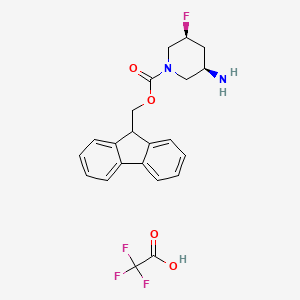

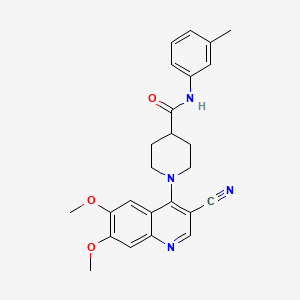

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid" is not directly mentioned in the provided papers. However, the papers do discuss various fluorene derivatives and their chemical properties, which can be relevant to the analysis of the compound . Fluorene derivatives are known for their interesting conformational behaviors and their utility in various chemical syntheses, particularly in the protection of amino acids and the formation of active esters .

Synthesis Analysis

The synthesis of fluorene derivatives often involves the protection of functional groups, as seen with the 9-phenyl-9-fluorenyl (PhF) group, which is used to prevent racemization in amino acids . The introduction of the PhF group can be achieved rapidly and in excellent yields using reagents such as 9-chloro-9-phenylfluorene . Similarly, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups and can be removed by the action of triethylamine . These methods could potentially be applied to the synthesis of the compound , considering its fluorene backbone and the presence of amino and carboxylate functional groups.

Molecular Structure Analysis

The structure of fluorene derivatives can exhibit interesting features such as rotational isomerism and conformational equilibria. For instance, the compound 9-(2-methylaminophenyl)fluorene shows conformational equilibrium that can be influenced by interactions such as N–H···π between the methylamino group and the fluorene ring . The molecular clefts derived from 9,9′-spirobi[9H-fluorene] demonstrate the ability to form enantioselective complexes due to their unique spatial arrangement and hydrogen-bonding sites . These structural insights could be relevant to understanding the molecular structure of the compound , especially its stereochemistry and potential for forming specific interactions.

Chemical Reactions Analysis

Fluorene derivatives can participate in various chemical reactions. The 9-carboxylate-9-fluorenyl cation, a zwitterion, and its conjugate acid are examples of reactive intermediates that can be generated from fluorene compounds and react with nucleophiles . The reactivity of these intermediates in different acid concentrations provides insights into the behavior of fluorene derivatives in chemical reactions, which could be extrapolated to the compound , particularly in the presence of trifluoroacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can be influenced by their substituents. For example, the electronic properties of the seven-membered ring in 9-(cycloheptatrienylidene)fluorene are slightly affected by substituents on the fluorenylidene part . The fluoren-9-ylmethoxycarbonyl (Fmoc) group is known for its utility in protecting hydroxy-groups and can be removed under mild conditions, which speaks to the stability and reactivity of the Fmoc group . These properties are important when considering the stability and reactivity of the compound , especially when it comes to its synthesis and potential applications.

科学的研究の応用

Protecting Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorenyl compounds, is extensively used to protect hydroxy-groups in synthetic chemistry. This protection is crucial when working with sensitive molecules, allowing for selective reactions without interfering with other functional groups. The Fmoc group can be removed conveniently under mild base conditions, making it an invaluable tool in peptide synthesis and the construction of complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Photochemistry and Transient Species

In photochemical studies, fluorenyl compounds generate transient species such as zwitterions and their conjugate acids upon irradiation. These species are studied for their unique reactivity and potential in understanding reaction mechanisms or developing novel photoresponsive materials (Lew et al., 1996).

Chemoselective Procedures

The 9-phenyl-9-fluorenyl (PhF) group is another derivative used for the protection of amines, acids, and other functional groups in organic synthesis. Its chemoselective introduction and removal offer a versatile approach for synthesizing complex organic structures with high yield and purity, enhancing the efficiency of synthetic routes (Soley & Taylor, 2019).

Fluorescence Sensing

Fluorenyl derivatives are employed in the development of fluorescence sensors, particularly for detecting ions like fluoride. The unique electronic structure of fluorenyl compounds allows for significant fluorescence changes upon interaction with specific analytes, making them suitable for sensitive and selective detection in various applications (Kumar et al., 2017).

Solid Phase Peptide Synthesis

In solid-phase peptide synthesis, fluorenylmethyl chloroformate (Fmoc-Cl) is a critical reagent for introducing protecting groups to amino acids. This methodology facilitates the synthesis of peptides by allowing sequential addition of amino acids with minimal racemization and high efficiency, contributing to advancements in peptide-based therapeutics and research (Tantry & Babu, 2003).

特性

IUPAC Name |

9H-fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.C2HF3O2/c21-13-9-14(22)11-23(10-13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,13-14,19H,9-12,22H2;(H,6,7)/t13-,14+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFYRCDOTYBYBN-LMRHVHIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C[C@H]1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)

![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)